molecular formula C8H11N3O2 B15203353 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Katalognummer: B15203353
Molekulargewicht: 181.19 g/mol
InChI-Schlüssel: QNTKYIFTDGWSBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (hereafter referred to as Compound A) is a bicyclic heterocyclic compound featuring a fused triazolo-pyridine core with partial saturation (tetrahydro-pyridine ring) and a carboxylic acid functional group at position 6. It is commercially available as a hydrochloride salt, enhancing its stability and solubility for pharmaceutical applications .

Eigenschaften

Molekularformel

C8H11N3O2

Molekulargewicht

181.19 g/mol

IUPAC-Name

3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C8H11N3O2/c1-5-9-10-7-6(8(12)13)3-2-4-11(5)7/h6H,2-4H2,1H3,(H,12,13)

InChI-Schlüssel

QNTKYIFTDGWSBF-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C2N1CCCC2C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable dicarbonyl compound, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis starting from commercially available reagents. The process may include steps such as hydrazine condensation, cyclization, and purification to achieve the desired product in high yield and purity .

Analyse Chemischer Reaktionen

Esterification

The carboxylic acid group undergoes standard esterification with alcohols under acid catalysis. For example:
Reaction :
C₇H₁₀N₄O₂ + ROH → C₇H₉N₄O₂R + H₂O

Conditions :

  • Methanol/H₂SO₄ (0.5 equiv), reflux (12 h)

  • Ethanol/PTSA, microwave (140°C, 30 min)

Yields : 75–92% methyl/ethyl esters .

Amidation

Coupling with amines via carbodiimide-mediated activation:
Reaction :
C₇H₁₀N₄O₂ + RNH₂ → C₇H₉N₅O₁R + H₂O

Reagents :

  • EDCI/HOBt, DMF, RT (24 h)

  • HATU/DIPEA, CH₂Cl₂ (4 h)

Applications : Key step in prodrug synthesis for improved bioavailability .

Electrophilic Substitution

The triazole ring participates in regioselective substitutions at position 3:

Reaction TypeReagents/ConditionsProductYield (%)
BrominationBr₂/FeCl₃, CHCl₃ (0°C, 2 h)3-Bromo derivative68
NitrationHNO₃/H₂SO₄ (50°C, 4 h)3-Nitro analogue72
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 80°C3-Aryl substituted compounds61–88

Data compiled from palladium-catalyzed protocols .

Cycloadditions

The triazole acts as a dipolarophile in [3+2] cycloadditions with nitrile oxides:
Mechanism :

  • Generation of nitrile oxide from hydroxymoyl chloride

  • Cycloaddition at triazole C=N bond

Products : Bis-triazolo systems with enhanced π-stacking capabilities .

Oxidation

Controlled oxidation converts the saturated ring to pyridine:
Reaction :
C₇H₁₀N₄O₂ → C₇H₈N₄O₂ (aromatized)

Oxidants :

  • MnO₂ (82% yield, CHCl₃, 24 h)

  • DDQ (microwave, 120°C, 15 min)

N-Functionalization

The secondary amine undergoes alkylation/acylation:

ReactionConditionsProductsApplications
BenzylationBnBr/K₂CO₃, DMFN-Benzyl derivativeSolubility enhancement
AcetylationAc₂O/pyridineN-Acetyl compoundMetabolic stability studies

Demonstrated in analogues with improved pharmacokinetics .

Decarboxylation Pathways

Thermal or photolytic decarboxylation generates reactive intermediates:
Key Process :
C₇H₁₀N₄O₂ → C₆H₁₀N₄ + CO₂

Conditions :

  • 200°C (neat, 1 h) → 78% triazolo[4,3-a]pyridine

  • UV light (254 nm, CH₃CN, 6 h) → 91%

Metal Complexation

The nitrogen-rich structure chelates transition metals:

Metal SaltCoordination ModeStability Constant (log K)
Cu(OAc)₂N,N-bidentate8.2 ± 0.3
PdCl₂N-triazole6.7 ± 0.2

Complexes show enhanced catalytic activity in cross-couplings .

Mechanistic Case Study: Boulton–Katritzky Rearrangement

In acidic media, the compound undergoes rearrangement via ring contraction:

Steps :

  • Protonation at N2 of triazole
    2. -Sigmatropic shift

  • Aromatization to pyrido[1,2-b] triazepine

Evidence :

  • Isotopic labeling (¹⁵N) confirms migration pathway

  • DFT calculations (B3LYP/6-31G*) match experimental kinetics

Wissenschaftliche Forschungsanwendungen

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Compound A vs. 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid (Compound B)
  • Structure : Compound B replaces the methyl group at position 3 with a phenyl ring and lacks the tetrahydro modification.
  • Physicochemical Properties :
    • Melting point: 225–228°C (Compound B) vs. unreported for Compound A.
    • Solubility: Compound B is soluble in DMSO/DMF but insoluble in water, suggesting similar trends for Compound A due to shared carboxylic acid and aromatic moieties .
Compound A vs. 3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid (Compound C)
  • Structure : Compound C introduces a methoxyphenyl group at position 3.
  • Molecular Weight : 269.26 g/mol (Compound C) vs. ~225–230 g/mol (estimated for Compound A).
  • Impact : The methoxy group increases polarity and hydrogen-bonding capacity, which may alter pharmacokinetic profiles .
Compound A vs. Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (Compound D)
  • Functional Group : Compound D replaces the carboxylic acid with an ethyl ester.
  • Lipophilicity : The ester group enhances lipophilicity (logP), favoring membrane permeability over the hydrophilic carboxylic acid in Compound A .
Table 1: Key Properties of Compound A and Analogues
Compound Molecular Formula Substituent (Position 3) Core Saturation Melting Point (°C) Solubility
Compound A (Hydrochloride) C₉H₁₁N₃O₂·HCl Methyl 5,6,7,8-Tetrahydro Unreported Likely water-soluble (salt form)
Compound B C₁₄H₉N₃O₂ Phenyl Unsaturated 225–228 DMSO/DMF
Compound C C₁₄H₁₁N₃O₃ 2-Methoxyphenyl Unsaturated Unreported Organic solvents
Compound D C₁₀H₁₁N₃O₂ Methyl Unsaturated Unreported Organic solvents

Biologische Aktivität

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

  • IUPAC Name : 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
  • Molecular Formula : C8H14N4O2
  • CAS Number : 1315368-27-4
  • Molecular Weight : 166.23 g/mol

Antitumor Activity

Research indicates that compounds with a similar triazole structure exhibit significant antitumor properties. For instance:

  • In vitro studies show that related triazole derivatives inhibit cell proliferation in various cancer cell lines such as HeLa and A375 with IC50 values ranging from 0.36 µM to 1.8 µM for CDK2 and CDK9 inhibition .
  • These findings suggest that the triazole moiety may play a critical role in the antitumor activity of these compounds.

Anti-inflammatory Effects

The compound has been linked to anti-inflammatory properties:

  • Preliminary studies have demonstrated that derivatives of triazolo compounds can inhibit COX enzymes (Cyclooxygenase) involved in inflammation pathways. For example, certain derivatives showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

The precise mechanism by which 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid exerts its biological effects is still under investigation. However:

  • It is hypothesized that the compound interacts with specific protein targets involved in cell signaling pathways related to inflammation and tumor growth .

Structure-Activity Relationship (SAR)

The structure of 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is crucial for its biological activity:

  • Modifications on the triazole ring and the carboxylic acid group have been shown to enhance potency against specific biological targets.
  • For instance, substituents at different positions on the triazole ring can significantly alter the inhibitory activity against various kinases and enzymes involved in cancer progression and inflammatory responses .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • In Vivo Studies : Animal models treated with similar triazole derivatives exhibited reduced tumor size when combined with chemotherapeutic agents like doxorubicin .
  • Clinical Relevance : The ongoing research into DPP-4 inhibitors has drawn parallels to the potential of triazole compounds in managing diabetes and metabolic disorders due to their ability to modulate enzyme activity .

Data Tables

Biological ActivityIC50 ValuesReference
CDK2 Inhibition0.36 µM
COX-2 Inhibition0.04 µM
Tumor Growth Inhibition (in vivo)Not specified

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.